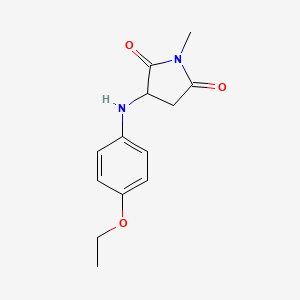

3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a five-membered lactam structure with a ketone functionality at the 2,5-positions. The ethoxyphenyl group is a common moiety in medicinal chemistry, often contributing to the lipophilicity and potential receptor binding characteristics of a molecule.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives has been explored in various studies. For instance, a diastereoselective multicomponent synthesis of N-aminopyrrolidine-2,5-diones has been reported, involving the reaction of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring. The substituents on the ring can influence the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealed a nonplanar conformation stabilized by various intermolecular interactions . These structural insights are valuable for understanding the conformational preferences of similar compounds.

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions. The reaction of 1,5-diaryl-4-ethoxycarbonyltetrahydropyrrole-2,3-diones with 2-aminopyridine, for example, leads to the formation of complexes that can be converted to N-(2-pyridyl)-1,5-diaryl-3-hydroxy-2-oxo-2,5-dihydropyrrole-4-carboxamides . Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been shown to yield novel spiro-linked compounds . These reactions highlight the reactivity of the pyrrolidine-2,5-dione scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure. The presence of substituents such as the ethoxyphenyl group can affect the molecule's lipophilicity, solubility, and potential interactions with biological targets. For example, the shift of ethoxy substitution from the 4- to the 2-position on the phenyl ring of a thiazolidine-2,4-dione derivative was found to significantly improve its biological activities . This suggests that subtle changes in the structure of pyrrolidine-2,5-dione derivatives can lead to significant differences in their properties and activities.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of novel succinimide derivatives, including compounds related to 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, has been explored through methods that involve condensation reactions improved by microwave irradiation. These synthetic routes have demonstrated significantly higher yields compared to conventional methods. The structural characterization of these compounds was achieved using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis, revealing their complex molecular structures and paving the way for further biological activity studies (Cvetkovic et al., 2019).

Antimicrobial Activity

Some derivatives of 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione have shown promising in vitro antifungal activities towards several test fungi. Specifically, a study found that certain compounds exhibited significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides. This highlights the compound's relevance in developing new antimicrobial agents (Cvetkovic et al., 2019).

Quantum Chemical Investigation

The quantum chemical investigation of these compounds, using density functional theory (DFT) calculations, has provided insights into the structure-activity relationship (SAR) of these molecules. The molecular electrostatic potential (MEP) map analysis for optimized geometry of certain derivatives has been utilized to predict the chemical activity of the molecule, offering a theoretical foundation for understanding the biological activities of these compounds (Cvetkovic et al., 2019).

Antioxidant Activity

N-Aminomethyl derivatives of ethosuximide and related compounds, which share structural similarities with 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, have been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's potential in modulating oxidative stress-related biological processes (Hakobyan et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes and are often the targets for therapeutic interventions.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations . These interactions can lead to changes in the target’s function, ultimately influencing the biological processes they are involved in.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-ethoxyanilino)-1-methylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)14-11-8-12(16)15(2)13(11)17/h4-7,11,14H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBQIMPVZIAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)